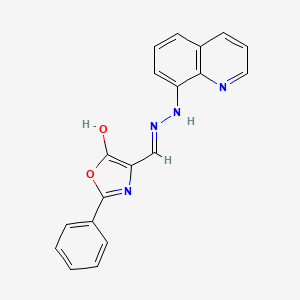
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential treatment for these disorders.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on brain activity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to increase GABA levels in the brain, which has a number of physiological effects. These include reducing seizure activity, decreasing anxiety and depression symptoms, and improving cognitive function. N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have a low potential for abuse and addiction, making it a promising treatment option for these disorders.
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has a short half-life in the body, which may limit its effectiveness as a treatment option. Additionally, more research is needed to determine the optimal dosage and administration of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide for different neurological disorders.
未来方向
Future research on N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could focus on optimizing its pharmacokinetics and dosing regimens to improve its efficacy as a treatment option. Additionally, more studies are needed to determine the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide on brain function and behavior. Finally, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could be investigated as a potential treatment option for other neurological disorders such as Parkinson's disease and schizophrenia.
合成方法
The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves several steps, starting with the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form 1-cycloheptyl-3-piperidinyl hydrazine. This is then reacted with ethyl 3-bromopropionate to form N-ethyl-3-(1-cycloheptyl-3-piperidinyl)propanamide. Finally, the triazole ring is introduced by reacting the amide with sodium azide and copper sulfate to form N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to reduce seizure activity and increase the threshold for seizures. In models of anxiety and depression, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to increase GABA levels in the brain, which has an anxiolytic and antidepressant effect.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c23-17(9-11-22-14-18-13-19-22)20-15-6-5-10-21(12-15)16-7-3-1-2-4-8-16/h13-16H,1-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPAJWQZHWONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

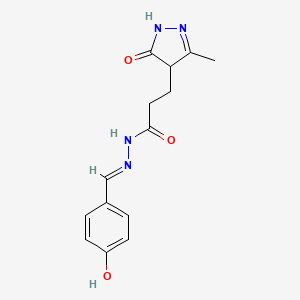
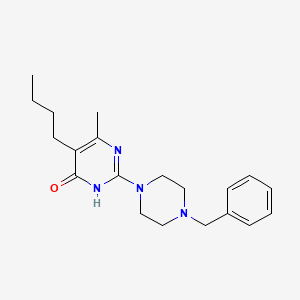
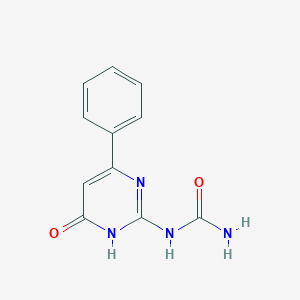
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
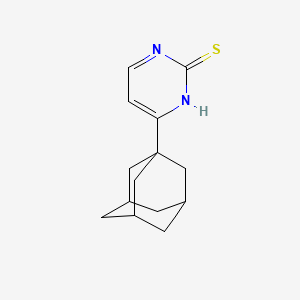
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)
![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)
